REACTION_CXSMILES
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[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:5]=2[NH:4][C:3]1=[S:14].[C:15]([O-])([O-])=O.[Na+].[Na+].CI>CC(C)=O>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:5]=2[N:4]=[C:3]1[S:14][CH3:15] |f:1.2.3|
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Name
|
|
Quantity
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5.16 g
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Type
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reactant
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Smiles
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CN1C(NC2=C1C=CC(=C2)[N+](=O)[O-])=S
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Name
|
|
Quantity
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2.88 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
|
Details
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The mix was filtered hot
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated to about 50 ml
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Type
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FILTRATION
|
Details
|
the product was collected by filtration
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Type
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WASH
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Details
|
washed with a small amount of cold CH2Cl2
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Type
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CUSTOM
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Details
|
drying
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Type
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WAIT
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Details
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left 4.58 g as a mustard yellow solid
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Type
|
CUSTOM
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Details
|
at 1.55 min.
|
Duration
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1.55 min
|
Name
|
|
Type
|
|
Smiles
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CN1C(=NC2=C1C=CC(=C2)[N+](=O)[O-])SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |